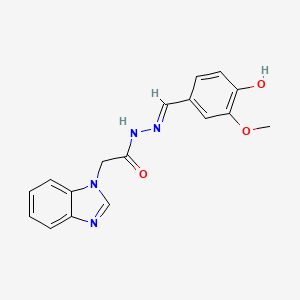![molecular formula C20H21N3O2 B6003887 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-methyl-2-furamide](/img/structure/B6003887.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-methyl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-methyl-2-furamide, commonly known as BMF, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in the field of cancer research. BMF belongs to the class of furamide compounds and is known for its ability to selectively inhibit the activity of a specific protein known as Bcl-2.
Mecanismo De Acción
BMF works by selectively inhibiting the activity of the Bcl-2 protein. Bcl-2 is known to prevent apoptosis in cancer cells by inhibiting the activity of pro-apoptotic proteins. By inhibiting Bcl-2, BMF allows the pro-apoptotic proteins to become active, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMF has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, BMF has been shown to inhibit cell proliferation and induce cell cycle arrest. BMF has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BMF in lab experiments is its selectivity for the Bcl-2 protein. This allows for more targeted inhibition of cancer cells, reducing the risk of side effects. However, one of the limitations of using BMF is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of potential future directions for the use of BMF in cancer therapy. One area of research is the development of more potent and selective inhibitors of Bcl-2. Another area of research is the use of BMF in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is also potential for the use of BMF in the development of targeted drug delivery systems for cancer therapy.
Métodos De Síntesis
The synthesis of BMF involves a multi-step process that begins with the reaction of 3-methyl-2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(benzyl(methyl)amino)pyridine to form the intermediate product, which is then reacted with formaldehyde to yield the final product, BMF.
Aplicaciones Científicas De Investigación
BMF has been extensively studied for its potential use in cancer therapy. The Bcl-2 protein is known to play a critical role in the survival of cancer cells, and its inhibition by BMF has been shown to induce apoptosis (programmed cell death) in cancer cells. BMF has been shown to be effective against a wide range of cancer types, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-10-12-25-18(15)20(24)22-13-17-9-6-11-21-19(17)23(2)14-16-7-4-3-5-8-16/h3-12H,13-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMGMNXTWIBLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-4-chloro-3,5-dimethyl-6-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B6003824.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B6003839.png)
![N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6003850.png)
![methyl [2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6003852.png)
![N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6003854.png)
![2-[(benzylthio)acetyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B6003857.png)
![4-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6003864.png)
![N-(5-chloro-2-methylphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B6003875.png)
![N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6003877.png)
![methyl 4-(3-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6003878.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6003886.png)
![2-{1-(cyclohexylmethyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003888.png)
![1-(2-methoxyethyl)-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B6003900.png)